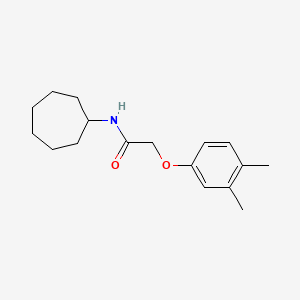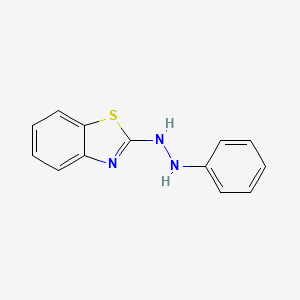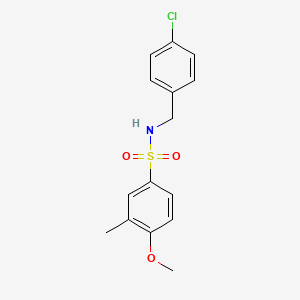
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DPA belongs to the class of amide compounds and is known for its unique biochemical and physiological effects.
作用機序
The mechanism of action of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but studies have shown that it acts by inhibiting protein synthesis in cancer cells. This compound also induces the expression of pro-apoptotic proteins, which triggers the process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide is its ability to inhibit the growth of cancer cells by inducing apoptosis. This makes it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide. One direction is the development of new cancer treatments based on this compound's ability to induce apoptosis in cancer cells. Another direction is the study of this compound's anti-inflammatory and analgesic properties for the treatment of inflammatory diseases and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments based on this compound.
合成法
The synthesis of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction between 3,4-dimethylphenol and cycloheptylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound. This method has been successfully used to produce this compound in large quantities and with high purity.
科学的研究の応用
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSMHTPTGVPSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)

![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)

![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)
![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)
